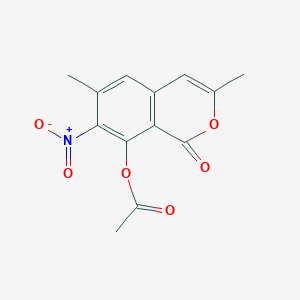![molecular formula C11H10O2S B14387968 [2-(Phenylsulfanyl)furan-3-yl]methanol CAS No. 89861-09-6](/img/structure/B14387968.png)
[2-(Phenylsulfanyl)furan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Phenylsulfanyl)furan-3-yl]methanol is a chemical compound that features a furan ring substituted with a phenylsulfanyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylsulfanyl)furan-3-yl]methanol typically involves the reaction of furan derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the use of a furan-3-ylmethanol precursor, which undergoes a substitution reaction with a phenylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfanyl)furan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of [2-(Phenylsulfanyl)furan-3-yl]formaldehyde or [2-(Phenylsulfanyl)furan-3-yl]carboxylic acid.
Reduction: Formation of [2-(Phenylthiol)furan-3-yl]methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Phenylsulfanyl)furan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Phenylsulfanyl)furan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
[2-(Phenylsulfanyl)furan-3-yl]methanol: Unique due to the presence of both phenylsulfanyl and methanol groups.
[2-(Phenylsulfanyl)furan-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Phenylsulfanyl)furan-3-yl]acetaldehyde: Contains an aldehyde group instead of methanol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a phenylsulfanyl group and a methanol group allows for diverse chemical modifications and interactions, making it a versatile compound in research and development.
Properties
CAS No. |
89861-09-6 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2-phenylsulfanylfuran-3-yl)methanol |
InChI |
InChI=1S/C11H10O2S/c12-8-9-6-7-13-11(9)14-10-4-2-1-3-5-10/h1-7,12H,8H2 |
InChI Key |
JLPFWJSPBKXFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


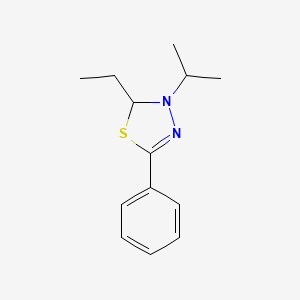
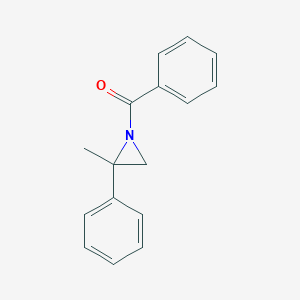
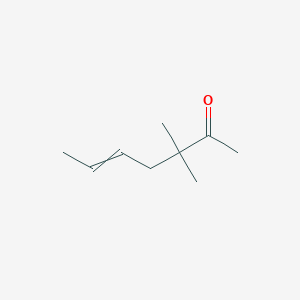
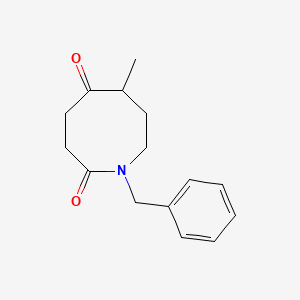
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
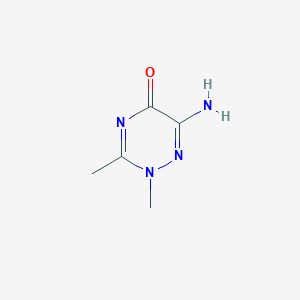
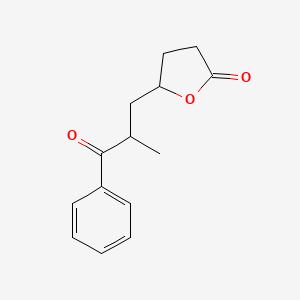
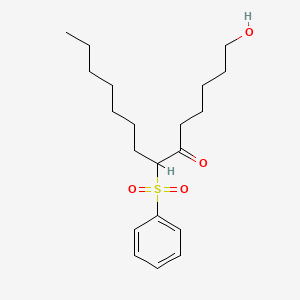
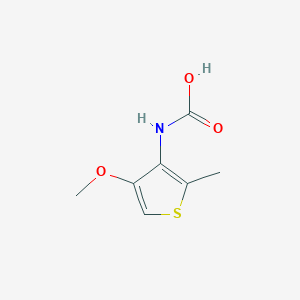
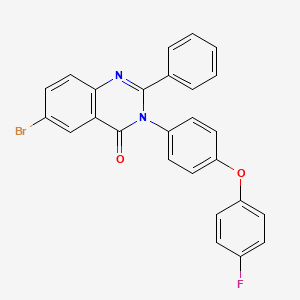
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)


